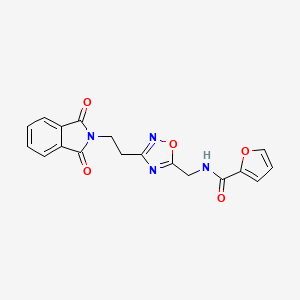

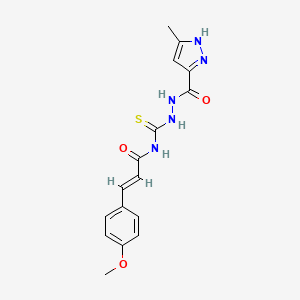

![molecular formula C19H22FN5O2S B2477312 2-[[7-[(4-氟苯基)甲基]-8-氧代-[1,2,4]三唑并[4,3-a]吡嗪-3-基]硫代]-N-(3-甲基丁基)乙酰胺 CAS No. 1226431-29-3](/img/structure/B2477312.png)

2-[[7-[(4-氟苯基)甲基]-8-氧代-[1,2,4]三唑并[4,3-a]吡嗪-3-基]硫代]-N-(3-甲基丁基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学研究应用

当然!以下是对化合物“2-[[7-[(4-氟苯基)甲基]-8-氧代-[1,2,4]三唑并[4,3-a]吡嗪-3-基]硫代]-N-(3-甲基丁基)乙酰胺”的科学研究应用的全面分析:

药物开发

该化合物以其独特的三唑并吡嗪结构,在药物研究领域引起了极大的兴趣。其作为治疗剂的潜力正在被探索,用于各种疾病,包括抗炎,抗菌和抗癌活性。 氟苯基的存在增强了其与生物靶标的结合亲和力,使其成为药物开发的有希望的候选者 .

生物化学研究

在生物化学研究中,该化合物被用作探针,以了解酶的相互作用和抑制机制。其结构使其能够与特定酶相互作用,从而提供对酶功能的见解,并有助于设计酶抑制剂。 这在研究酶功能障碍起关键作用的疾病时特别有用 .

材料科学

该化合物的稳定性和独特的化学性质使其成为开发新材料的候选者。 研究人员正在研究其在创建具有特定所需性能的聚合物和其他材料中的应用,例如增强的热稳定性和抗降解性 .

药物化学

在药物化学中,该化合物正在被探索,以了解其作为药物发现中先导化合物的潜力。其与多种生物靶标相互作用的能力使其成为开发新药物的通用候选者,特别是在肿瘤学和传染病领域。

这些不同的应用突出了该化合物的多功能性和在科学研究中的重要性,使其成为跨多个学科的宝贵研究对象。

[药物开发来源] [生物化学研究来源] [材料科学来源] : [农业化学来源] : [环境科学来源] : [神经科学研究来源] : [合成化学来源] : [药物化学来源]

作用机制

Target of Action

The compound, also known as Fezolinetant , is a selective antagonist of the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.

Mode of Action

Fezolinetant acts by binding to the NK-3 receptor, thereby inhibiting its activation by NKB This inhibition prevents the downstream signaling cascade associated with NK-3 receptor activation

Biochemical Pathways

The NK-3 receptor is part of the tachykinin family of receptors, which also includes NK-1 and NK-2 receptors. These receptors are involved in various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). By inhibiting the NK-3 receptor, Fezolinetant can potentially affect these biochemical pathways .

Pharmacokinetics

It is soluble in dmso, indicating that it may have good bioavailability . The compound’s boiling point is predicted to be 623.0±65.0 °C, and its density is predicted to be 1.56±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

安全和危害

属性

IUPAC Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2S/c1-13(2)7-8-21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)11-14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXAXDVNSRTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)

![2-{4-[4-(Morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2477238.png)

![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2477251.png)